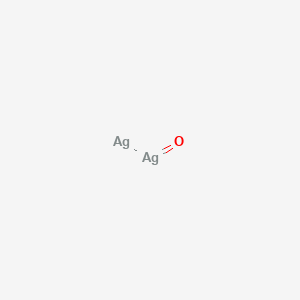
Oxosilver;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxosilver;silver, also known as silver(I) oxide, is an inorganic compound with the formula Ag₂O. It is a fine black or dark brown powder that is used in various chemical applications. Silver(I) oxide is known for its antimicrobial properties and is used in a variety of industrial and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- Silver(I) oxide can be synthesized by the reaction of silver nitrate with a strong base such as sodium hydroxide. The reaction is as follows:
Chemical Reduction: 2AgNO3+2NaOH→Ag2O+2NaNO3+H2O
Another method involves the thermal decomposition of silver carbonate:Thermal Decomposition: Ag2CO3→Ag2O+CO2
Electrochemical Methods: Silver(I) oxide can also be prepared electrochemically by anodic oxidation of silver in an alkaline medium.
Industrial Production Methods: In industrial settings, silver(I) oxide is typically produced by the chemical reduction method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where silver nitrate and sodium hydroxide are mixed under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silver(I) oxide can undergo oxidation to form silver(II) oxide.
Reduction: It can be reduced to metallic silver using reducing agents such as hydrogen or carbon monoxide.
Substitution: Silver(I) oxide reacts with acids to form silver salts and water.
Common Reagents and Conditions:
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate.
Reduction: Typically carried out using hydrogen gas or carbon monoxide at elevated temperatures.
Reacts with hydrochloric acid to form silver chloride and water:Substitution: Ag2O+2HCl→2AgCl+H2O
Major Products Formed:
Oxidation: Silver(II) oxide.
Reduction: Metallic silver.
Substitution: Silver chloride.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various silver compounds.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Employed in antimicrobial coatings for medical devices and implants due to its bactericidal properties.
Medicine:
- Used in wound dressings and creams for its antimicrobial effects.
- Investigated for potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry:
- Utilized in the production of silver-based batteries.
- Applied in the manufacture of conductive inks and adhesives.
Mecanismo De Acción
Silver(I) oxide exerts its effects primarily through the release of silver ions (Ag⁺), which interact with microbial cell membranes, leading to cell lysis and death. The silver ions also generate reactive oxygen species, which cause oxidative damage to cellular components such as DNA, proteins, and lipids. This dual mechanism makes silver(I) oxide highly effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Silver Nitrate (AgNO₃): Used in similar applications but is more soluble in water and has different reactivity.
Silver Sulfadiazine (Ag₂S₂O₄): Commonly used in burn treatments for its antimicrobial properties.
Silver Chloride (AgCl): Used in photographic applications and as a reference electrode in electrochemistry.
Uniqueness:
- Silver(I) oxide is unique in its ability to release silver ions slowly, providing sustained antimicrobial activity.
- It is less soluble in water compared to silver nitrate, making it suitable for applications where controlled release is desired.
- The compound’s ability to generate reactive oxygen species adds to its effectiveness in medical and industrial applications.
Propiedades
IUPAC Name |
oxosilver;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJDQHIZCZTCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ag].[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.736 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20667-12-3 |
Source


|
| Record name | Silver oxide (Ag2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20667-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
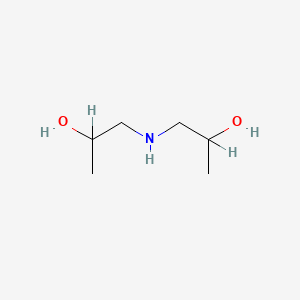

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)

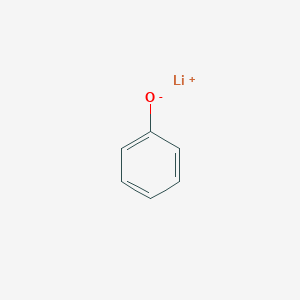
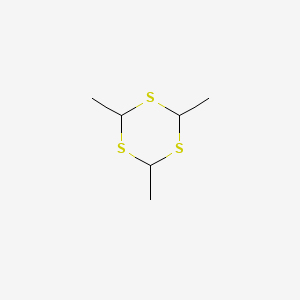
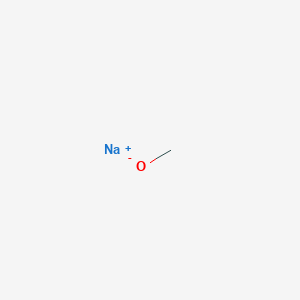

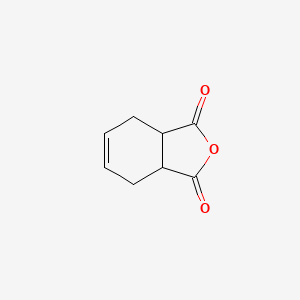
![1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-](/img/structure/B7771003.png)
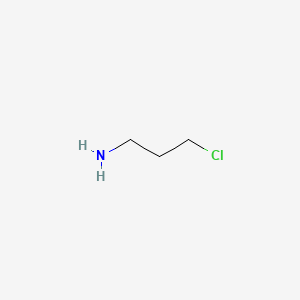

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B7771031.png)

